Alanosine, also known as 2-Amino-3-(hydroxynitrosamino)propionic acid, is a non-proteinogenic amino acid and an antitumor antibiotic. [, ] It is produced by the bacterium Streptomyces alanosinicus. [, ] Alanosine is classified as a diazeniumdiolate, containing an N-nitrosohydroxylamine group. []
In scientific research, Alanosine is primarily utilized for its ability to inhibit specific enzymes involved in purine biosynthesis, a critical metabolic pathway in cells. [, , , , , , ] This makes Alanosine a valuable tool for investigating purine metabolism and for studying its role in various biological processes. [, ]
L-Alanosine is a non-proteogenic amino acid that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. It is primarily known for its role as an inhibitor of purine synthesis, which has implications in cancer treatment and other therapeutic areas. L-Alanosine is derived from the actinobacterium Streptomyces alanosinicus, where it is produced through a specific biosynthetic gene cluster that encodes the necessary enzymes for its synthesis.
The primary source of L-Alanosine is the bacterium Streptomyces alanosinicus ATCC 15710. This organism has been extensively studied for its ability to produce various bioactive compounds, including L-Alanosine, through a series of enzymatic reactions encoded by its genome . The biosynthetic pathway involves several key enzymes, including adenylation domains and peptidyl carrier proteins, which facilitate the assembly of the amino acid from precursor molecules.
L-Alanosine belongs to the class of amino acids and is categorized as a diazeniumdiolate compound due to the presence of a nitrogen-nitrogen double bond in its structure. It is considered a natural product with potential therapeutic applications, particularly in oncology and metabolic disorders.
The synthesis of L-Alanosine can be achieved through various methods, with significant advancements made in stereoselective synthesis techniques. One notable approach involves starting from readily available precursors and employing specific reaction conditions to ensure high yields and purity .
L-Alanosine has a complex molecular structure characterized by a unique arrangement of atoms that includes both carbon and nitrogen components. The molecular formula is C₆H₈N₄O₄, indicating the presence of four nitrogen atoms, which is significant for its biological activity.
This structure allows L-Alanosine to interact with various biological targets, influencing metabolic pathways.
L-Alanosine participates in several important chemical reactions that are crucial for its function as an inhibitor of purine synthesis. It primarily acts by inhibiting enzymes involved in the de novo synthesis pathway, thereby reducing the availability of purines necessary for DNA and RNA synthesis .
The mechanism by which L-Alanosine inhibits purine synthesis involves competitive inhibition at the active sites of key enzymes such as adenosine deaminase and inosine monophosphate dehydrogenase. This inhibition can lead to a decrease in cell proliferation, making it a candidate for cancer therapy.
The mechanism of action for L-Alanosine primarily revolves around its ability to interfere with nucleotide synthesis. By inhibiting specific enzymes, it effectively reduces the levels of purines within cells, leading to impaired DNA replication and cell division.
Studies have shown that treatment with L-Alanosine results in altered gene expression related to oxidative phosphorylation and mitochondrial function in glioblastoma cells . This suggests that L-Alanosine not only affects nucleotide metabolism but also has broader implications on cellular energy metabolism.
L-Alanosine appears as a white crystalline powder at room temperature. It is soluble in water and exhibits stability under standard laboratory conditions.
Relevant analyses indicate that L-Alanosine maintains its integrity during typical storage conditions but should be protected from light and moisture to prevent degradation.
L-Alanosine's primary application lies within scientific research, particularly in studies focused on cancer treatment due to its role as a purine synthesis inhibitor. Its ability to modulate metabolic pathways makes it a valuable compound for investigating cellular processes related to growth and proliferation. Additionally, formulations containing L-Alanosine have been explored for their potential use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents .
The biosynthetic gene cluster responsible for L-alanosine production (designated the ala cluster) was identified in the soil-derived actinobacterium Streptomyces alanosinicus ATCC 15710 through genome sequencing and bioinformatic analysis [1] [4] [7]. This 13.5 kb genomic locus was initially pinpointed by searching for homologs of genes involved in the biosynthesis of the non-proteinogenic amino acid precursor L-2,3-diaminopropionic acid (L-Dap). The cluster’s boundaries and functional potential were further resolved using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool alongside the IMG/JGI (Integrated Microbial Genomes & Microbiomes) platform’s genome neighborhood analysis feature [1] [4]. This discovery provided the first genetic blueprint for enzymatic diazeniumdiolate (N-nitrosohydroxylamine) assembly in a natural product.
The ala cluster encodes 12 putative open reading frames (alaA to alaL), with key functions experimentally validated through gene disruption, biochemical assays, and stable isotope feeding studies [1] [4]. Core biosynthetic enzymes include:
Table 1: Core Biosynthetic Enzymes in the L-Alanosine (ala) Gene Cluster
Gene | Protein | Predicted Function | Experimental Evidence |
---|---|---|---|
alaA | AlaA | PLP-dependent ligase; synthesizes dipeptide precursor | Homology to SbnA; essential for production (KO) [1] |
alaB | AlaB | Deaminase; generates L-2,3-diaminopropionic acid (L-Dap) | Homology to SbnB; essential for production (KO) [1] |
alaC | AlaC | Adenylation (A) domain; activates L-Dap | Homology; essential for production (KO) [1] [4] |
alaL | AlaL | Peptidyl Carrier Protein (PCP); tethers intermediates | Essential for production (KO); handles unstable intermediates [1] [4] |
alaD | AlaD | Flavin-dependent N-monooxygenase (putative N-hydroxylase) | Homology; proposed function [1] [4] |
alaH | AlaH | NADPH-dependent FMN reductase; supplies reduced flavin to AlaD | Homology; proposed function [1] [4] |
alaI | AlaI | FAD/NAD(P)-binding protein; generates NO₂⁻ from aspartate (with AlaJ) | Homology to CreE; ¹⁵N-Asp feeding [1] [4] |
alaJ | AlaJ | Nitro-succinate lyase; generates NO₂⁻ from aspartate (with AlaI) | Homology to CreD; ¹⁵N-Asp feeding [1] [4] |
alaF | AlaF | Thioesterase; releases mature product from PCP | Homology; proposed function [1] [4] |
alaK | AlaK | SARP-family transcriptional regulator | Homology to CreF; proposed regulator [1] [4] |
Bioinformatic analysis using antiSMASH and ClusterBlast revealed that highly similar ala-like gene clusters are conserved within the genomes of several other Streptomyces species, including S. hirsutus and S. kanamyceticus [1] [4]. These clusters exhibit a conserved synteny and high sequence identity (>75% amino acid identity for core enzymes like AlaA, AlaB, AlaC, AlaL) [1] [4]. This conservation across geographically distinct isolates suggests an evolutionarily stable pathway dedicated to diazeniumdiolate biosynthesis. Notably, the ala cluster lacks homologs of known N-N bond-forming enzymes like SznF (streptozotocin) or KtzT (piperazate), Spb40/Tri28, or FzmP/KinJ, indicating a unique and yet uncharacterized biochemical mechanism for diazeniumdiolate formation [1] [4].
The proposed biosynthetic pathway for L-alanosine integrates precursor supply, carrier protein tethering, and sequential enzymatic modifications [1] [4] [6]:
A critical feature of the L-alanosine pathway is the involvement of the freestanding peptidyl carrier protein (PCP), AlaL. Biochemical characterization strongly suggests that AlaL is not part of a larger multidomain enzyme (like an NRPS) but acts as an independent protein [1] [4]. Loading intermediates onto AlaL provides a mechanism for handling unstable intermediates generated during diazeniumdiolate biosynthesis, particularly the highly reactive N-hydroxy and N-nitroso species [1] [3] [4]. The phosphopantetheine arm of the PCP allows the growing molecule to access different active sites while remaining covalently bound, shielding reactive functional groups from solvent or undesired side reactions within the cellular environment. This strategy parallels the use of carrier proteins in other pathways producing reactive nitrogen species (e.g., diazo groups) or unstable polyketide intermediates [1] [3] [4].
Stable isotope feeding experiments provided definitive evidence for the biochemical origins of the atoms within the distinctive diazeniumdiolate group (-NH-N(O)=O) of L-alanosine. Administration of ¹⁵N-L-aspartate to cultures of S. alanosinicus resulted in significant enrichment of ¹⁵N in the diazeniumdiolate nitrogen atoms of purified L-alanosine [1] [4] [6]. This directly implicates the AlaIJ enzyme pair in generating the nitroso group nitrogen precursor (nitrite, NO₂⁻) from L-aspartate. The nitrogen atoms derived from L-glutamate (via AlaA/B for L-Dap formation) and L-serine (O-phospho-L-serine) contribute to the amino acid backbone of L-alanosine, but not directly to the diazeniumdiolate group [1] [4].
As noted in section 1.1.3, ala-like clusters are conserved in several Streptomyces species. Beyond high sequence similarity, the core architecture (order and orientation of alaABCL, alaDIJ, alaFH) is largely maintained [1] [4]. Variations primarily occur in genes predicted to play auxiliary or regulatory roles, such as:
This core conservation suggests strong selective pressure maintaining the enzymatic machinery for diazeniumdiolate biosynthesis, likely due to the ecological advantage conferred by the bioactive L-alanosine.
Table 2: Features of Conserved L-Alanosine-like Biosynthetic Gene Clusters in Streptomyces spp.
Feature | S. alanosinicus ATCC 15710 | S. hirsutus | S. kanamyceticus | Notes |
---|---|---|---|---|
Core Genes Present | alaA, alaB, alaC, alaL, alaD, alaH, alaI, alaJ, alaF | Yes | Yes | Essential for biosynthesis [1] [4] |
PCP (AlaL) Type | Freestanding | Freestanding | Freestanding | Key for intermediate stability [1] [4] |
Nitrite Source Enzymes | AlaI, AlaJ | Homologs | Homologs | Generate NO₂⁻ from Asp [1] [4] |
Regulatory Gene (alaK) | SARP family | SARP family | SARP family | Putative pathway-specific regulator [1] |
% AA Identity (Core Enzymes) | 100% | ~87% (AlaA) | ~76% (AlaI) | High homology across species [1] |
Unique Enzymes (e.g., SznF) | Absent | Absent | Absent | Distinct from other N-N bond forming systems [1] [4] |
Streptomyces alanosinicus ATCC 15710 was originally isolated from soil collected in Brazil [7] [10]. The presence of the ala cluster in soil-dwelling streptomycetes, alongside the known biological activities of L-alanosine (antibiotic, antitumor, metal chelation [6] [9]), suggests potential ecological roles. These may include:
The genomic context of the ala cluster, often linked to putative regulatory genes (alaK, alaE, alaG), supports the idea that its expression is responsive to environmental cues, potentially related to competition or nutrient (e.g., metal) availability [1] [4]. The isolation of similar clusters from other soil streptomycetes reinforces the notion that diazeniumdiolate production is an adaptation relevant to the soil ecosystem [1] [4] [5].
L-Alanosine biosynthesis exhibits distinct genetic and biochemical features compared to other known diazeniumdiolate pathways like those for fragin (Burkholderia) and gramibactin (Paraburkholderia) [1] [4] [6]:
These distinctions underscore the diversity of evolutionary solutions that have converged to produce the diazeniumdiolate pharmacophore in natural products.
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